molecular formula C19H18O5 B3127972 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate CAS No. 338760-84-2

4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate

Cat. No.: B3127972
CAS No.: 338760-84-2
M. Wt: 326.3 g/mol
InChI Key: BIVFVOUXGGHWHA-UHFFFAOYSA-N
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Description

4-Methoxybenzyl 6-Methoxy-2H-chromene-3-carboxylate is a functionalized 2H-chromene derivative that serves as a key synthetic intermediate and scaffold for investigating novel bioactive compounds. The 2H-chromene core is a versatile biologically attractive structure with a broad spectrum of documented biological activities . This specific compound has been utilized in sophisticated synthetic methodology, serving as a precursor in tandem intramolecular Diels–Alder/retro-Diels–Alder cycloadditions for the stereo-controlled synthesis of complex benzo[f]isoindol-1-ones, which are valuable structures in medicinal chemistry . Chromene derivatives are extensively studied in oncology research for their ability to induce apoptosis by targeting tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and causing G2/M cell cycle arrest . Furthermore, related 3-carboxamido-coumarin analogs have shown significant potential as selective inhibitors of enzymes like monoamine oxidase (MAO), with implications for neurological disorders . This compound provides researchers with a valuable chemical tool for developing new therapeutic agents and exploring advanced synthetic routes in organic chemistry.

Properties

IUPAC Name

(4-methoxyphenyl)methyl 6-methoxy-2H-chromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O5/c1-21-16-5-3-13(4-6-16)11-24-19(20)15-9-14-10-17(22-2)7-8-18(14)23-12-15/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVFVOUXGGHWHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)C2=CC3=C(C=CC(=C3)OC)OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801174961
Record name (4-Methoxyphenyl)methyl 6-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338760-84-2
Record name (4-Methoxyphenyl)methyl 6-methoxy-2H-1-benzopyran-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338760-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl)methyl 6-methoxy-2H-1-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801174961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate typically involves the reaction of 4-methoxybenzyl alcohol with 6-methoxy-2H-chromene-3-carboxylic acid. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromene derivatives exhibit structural diversity, with variations in substituents significantly impacting their physicochemical and biological properties. Below is a comparative analysis of 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate and related compounds:

Table 1: Structural and Functional Comparison of Chromene Derivatives

Compound Name Substituents/Modifications Biological Activity Key Data/Findings References
This compound 4- and 6-OCH₃; 3-COO-(4-methoxybenzyl) Under investigation N/A (hypothetical based on analogs)
Ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate 2-NH₂; 4-(4-F-C₆H₄); 6-OCH₃; 3-COOEt Antimicrobial, antifungal Crystal structure resolved (P21/c space group); Z = 4
Ethyl 2-amino-4-(4-bromophenyl)-6-methoxy-4H-benzo[h]chromene-3-carboxylate 2-NH₂; 4-(4-Br-C₆H₄); 6-OCH₃; 3-COOEt Antimicrobial Synthesized via multicomponent reactions; activity linked to bromophenyl group
4-(6-Methoxy-2-oxo-2H-chromene-3-carboxamido)benzoic acid 6-OCH₃; 2-oxo; 3-CONH-C₆H₄-COOH Not reported Synthesized via amide coupling; higher solubility due to carboxylic acid
6-Methyl-4-oxo-4H-chromene-3-carbaldehyde 6-CH₃; 4-oxo; 3-CHO Anticancer (hypothetical) Crystal structure: monoclinic system; potential for Schiff base formation

Key Comparative Insights

Substituent Effects on Bioactivity: The 2-amino group in ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carboxylate enhances antimicrobial activity compared to non-amino analogs, likely due to improved hydrogen-bonding interactions with biological targets .

Crystallographic and Physicochemical Properties: Derivatives like ethyl 2-amino-4-(4-fluorophenyl)-6-methoxy-4H-chromene-3-carboxylate crystallize in the monoclinic P21/c space group with Z = 4, suggesting dense packing influenced by hydrogen bonding (N–H⋯O and C–H⋯O interactions) . The ester vs. amide substitution alters melting points and solubility. For example, carboxylate esters (e.g., target compound) are typically more lipophilic than amides or carboxylic acids .

Synthetic Routes: The target compound’s synthesis likely parallels methods for ethyl 2-amino-4-aryl chromenes, involving Knoevenagel condensation or multicomponent reactions . 4-(6-Methoxy-2-oxo-2H-chromene-3-carboxamido)benzoic acid is synthesized via amide coupling, highlighting the versatility of chromene-3-carboxylic acid as a precursor .

Safety and Handling: Compounds with methoxybenzyl groups (e.g., N-Boc-S-(4-methoxybenzyl)-L-cysteine) are generally non-hazardous but require inert-atmosphere storage to prevent degradation .

Biological Activity

4-Methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate is a synthetic compound that has gained attention for its potential biological activities. This compound belongs to the class of chromene derivatives, which are known for diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H16O5\text{C}_{17}\text{H}_{16}\text{O}_5

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in disease pathways. The mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in neurodegenerative diseases like Alzheimer’s. For instance, studies have demonstrated that related chromene derivatives exhibit IC50 values in the low micromolar range against these enzymes .
  • Antioxidant Properties : Chromene derivatives often possess antioxidant activities that protect cells from oxidative stress, which is a contributor to various chronic diseases .
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer) .

Efficacy in Biological Assays

The following table summarizes the biological activities reported for this compound and related compounds:

Biological Activity Assay Type IC50 (μM) Cell Line/Target
AChE InhibitionEnzyme Inhibition0.62Human AChE
BuChE InhibitionEnzyme Inhibition0.69Human BuChE
Antioxidant ActivityDPPH AssayNot specified-
CytotoxicityMTT Assay<10MCF7, HCT116

Case Studies

  • Anticancer Studies : In a study evaluating the cytotoxic effects of chromene derivatives, compound analogs demonstrated significant growth inhibition in MCF7 and HCT116 cell lines with IC50 values indicating potent activity . These findings suggest that structural modifications can enhance anticancer properties.
  • Neuroprotective Effects : Research has highlighted the potential of chromene derivatives as multitarget-directed ligands for neurodegenerative diseases. The ability to inhibit AChE and BuChE suggests a dual mechanism that could be beneficial in treating Alzheimer's disease .

Q & A

Basic: What are the optimized synthetic routes for 4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves condensation reactions between 6-methoxy-2H-chromene-3-carboxylic acid derivatives and 4-methoxybenzyl halides. Key steps include:

  • Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used to enhance reactivity .
  • Temperature Control: Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
  • Catalysts: Lewis acids (e.g., ZnCl₂) or coupling agents (e.g., DCC) improve esterification efficiency .
    Yield optimization requires strict moisture exclusion and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .

Basic: How is X-ray crystallography utilized to resolve the molecular structure of this compound?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation:

  • Crystal Growth: Slow evaporation of saturated solutions in solvents like ethanol/acetone produces diffraction-quality crystals .
  • Data Collection: Monochromatic Mo-Kα radiation (λ = 0.71073 Å) is used with a CCD area detector. Parameters like unit cell dimensions (e.g., monoclinic P2₁/c space group) and bond angles (e.g., C19—C14—C15 = 118.37°) are determined .
  • Refinement: Software suites (e.g., SHELXL) refine atomic positions, achieving R-factors < 0.04 for high precision .

Advanced: How do substituent modifications on the chromene core impact biological activity, and what methodologies quantify these effects?

Methodological Answer:
Structure-activity relationship (SAR) studies focus on functional group variations:

  • Substituent Screening: Methoxy groups at C6 enhance lipophilicity, while electron-withdrawing groups (e.g., halogens) at C4 alter receptor binding .
  • Assays:
    • In vitro cytotoxicity: MTT assays using cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values .
    • Molecular docking: AutoDock/Vina simulates interactions with target proteins (e.g., Bcl-2 for apoptosis studies) .
      Contradictions in activity data often arise from differences in cell line sensitivity or assay protocols, necessitating cross-laboratory validation .

Advanced: What strategies resolve contradictions in reaction mechanisms for functional group transformations in chromene derivatives?

Methodological Answer:
Mechanistic discrepancies (e.g., demethylation vs. oxidation of methoxy groups) are addressed via:

  • Isotopic Labeling: ¹⁸O-tracing identifies whether oxygen in carboxylate products originates from solvents or reactants .
  • Kinetic Studies: Monitoring reaction rates under varying pH/temperature conditions reveals rate-determining steps .
  • Spectroscopic Analysis: In situ FT-IR or NMR tracks intermediate formation (e.g., quinone methides during oxidation) .
    Divergent outcomes (e.g., yields of 70–90% for similar routes) are often attributed to solvent polarity or catalyst loading .

Basic: What analytical techniques confirm purity and identity during synthesis?

Methodological Answer:
Routine quality control involves:

  • Chromatography:
    • TLC: Silica gel plates (hexane:ethyl acetate = 3:1) with UV visualization .
    • HPLC: C18 columns (acetonitrile/water gradient) assess purity (>98%) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Chemical shifts (e.g., δ 3.8 ppm for methoxy groups) confirm structural integrity .
    • HR-MS: Exact mass measurements (e.g., m/z 393.40 for [M+H]⁺) validate molecular formula .

Advanced: How does solvent polarity influence the compound’s stability and reactivity in catalytic systems?

Methodological Answer:
Solvent effects are critical in reaction design:

  • Polar Solvents (DMF, DMSO): Stabilize charged intermediates (e.g., acylium ions) but may promote side reactions like hydrolysis .
  • Nonpolar Solvents (Toluene): Favor SN2 mechanisms in nucleophilic substitutions but reduce solubility of polar reactants .
    Accelerated stability studies (40°C/75% RH for 4 weeks) combined with HPLC monitoring identify degradation pathways (e.g., ester cleavage in acidic conditions) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate
Reactant of Route 2
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4-methoxybenzyl 6-methoxy-2H-chromene-3-carboxylate

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